4-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to a class of heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities.
The compound can be sourced from various chemical suppliers and is often studied in the context of its synthesis and biological properties. Its molecular structure suggests a potential for pharmaceutical applications, particularly in the development of new therapeutic agents.
This compound is classified under the following categories:
The synthesis of 4-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. A common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
The molecular formula of 4-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is C17H17N2O4S. Its structural features include:
Property | Value |
---|---|
Molecular Weight | 335.39 g/mol |
IUPAC Name | 4-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid |
InChI Key | XXXXXXXXXXXXXXX |
Canonical SMILES | C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC(=CC=C3)Br |
The compound can undergo several chemical reactions, including:
Common reagents used in these reactions include:
The conditions for these reactions vary based on the desired transformation but typically involve specific temperatures and solvent systems.
The mechanism of action for compounds like 4-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid often involves interaction with biological targets such as enzymes or receptors.
Research indicates that similar pyrazole derivatives exhibit antimicrobial and anti-inflammatory activities through mechanisms that may include:
This compound exhibits characteristics typical of organic molecules with heterocyclic structures:
Relevant chemical properties include:
The primary applications of 4-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid are in medicinal chemistry and drug development. Potential uses include:
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3